1-((1-Aminocyclohexyl)methyl)pyrrolidine-2,5-dione hydrochloride
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Overview
Description
1-((1-Aminocyclohexyl)methyl)pyrrolidine-2,5-dione hydrochloride is a compound that features a pyrrolidine-2,5-dione core structure, which is a versatile scaffold in medicinal chemistry. This compound is of interest due to its potential biological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1-Aminocyclohexyl)methyl)pyrrolidine-2,5-dione hydrochloride typically involves the reaction of N-hydroxysuccinimide with a suitable amine derivative under controlled conditions. The reaction is often carried out in the presence of a base such as triethylamine, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
1-((1-Aminocyclohexyl)methyl)pyrrolidine-2,5-dione hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated compounds, bases like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
1-((1-Aminocyclohexyl)methyl)pyrrolidine-2,5-dione hydrochloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-((1-Aminocyclohexyl)methyl)pyrrolidine-2,5-dione hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2,5-dione: A core structure shared with the compound, known for its biological activity.
N-hydroxysuccinimide: A related compound used in similar synthetic routes.
Cyclohexylamine derivatives: Compounds with similar amine groups and potential biological activities
Uniqueness
1-((1-Aminocyclohexyl)methyl)pyrrolidine-2,5-dione hydrochloride is unique due to its specific combination of a pyrrolidine-2,5-dione core with a cyclohexylamine moiety. This structure provides distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C11H19ClN2O2 |
---|---|
Molecular Weight |
246.73 g/mol |
IUPAC Name |
1-[(1-aminocyclohexyl)methyl]pyrrolidine-2,5-dione;hydrochloride |
InChI |
InChI=1S/C11H18N2O2.ClH/c12-11(6-2-1-3-7-11)8-13-9(14)4-5-10(13)15;/h1-8,12H2;1H |
InChI Key |
HISJSQMZABYFHZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(CN2C(=O)CCC2=O)N.Cl |
Origin of Product |
United States |
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